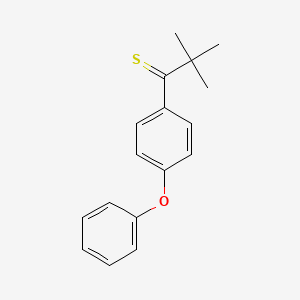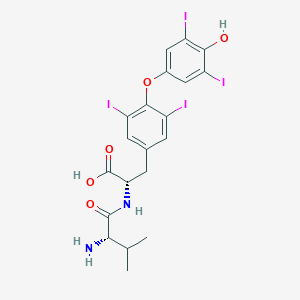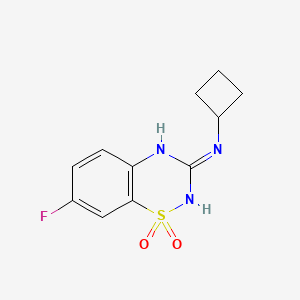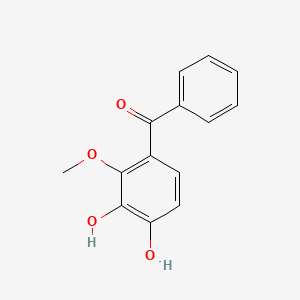![molecular formula C14H23N3O6 B12565018 2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine CAS No. 200423-90-1](/img/structure/B12565018.png)
2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is a modified nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by the addition of a dimethylaminoethyl group at the 2’-O position and a methyl group at the 5 position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine typically involves the protection of the hydroxyl groups of uridine, followed by selective functionalization at the 2’-O position. The dimethylaminoethyl group is introduced using a suitable alkylating agent under basic conditions. The methylation at the 5 position of the uracil ring can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the uridine analog.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of nucleic acid interactions and as a probe for RNA structure and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications.
Mechanism of Action
The mechanism of action of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. The dimethylaminoethyl group may enhance the compound’s ability to interact with nucleic acid-binding proteins and enzymes, potentially inhibiting their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2’-O-[2-(Dimethylamino)ethyl]uridine: Similar structure but lacks the methyl group at the 5 position.
5-Methyluridine: Lacks the dimethylaminoethyl group at the 2’-O position.
2’-O-Methyluridine: Contains a methyl group at the 2’-O position instead of the dimethylaminoethyl group.
Uniqueness
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is unique due to the presence of both the dimethylaminoethyl group at the 2’-O position and the methyl group at the 5 position. This dual modification can enhance its stability and binding affinity to nucleic acids and proteins, making it a valuable tool in various research and therapeutic applications.
Properties
CAS No. |
200423-90-1 |
|---|---|
Molecular Formula |
C14H23N3O6 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[2-(dimethylamino)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O6/c1-8-6-17(14(21)15-12(8)20)13-11(22-5-4-16(2)3)10(19)9(7-18)23-13/h6,9-11,13,18-19H,4-5,7H2,1-3H3,(H,15,20,21)/t9-,10-,11-,13-/m1/s1 |
InChI Key |
DHAGVPYEAPAMDR-PRULPYPASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCN(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

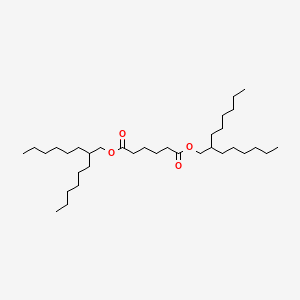

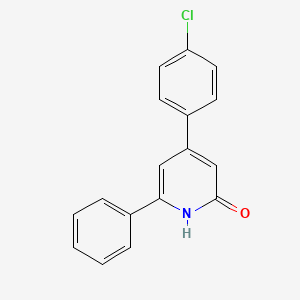
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

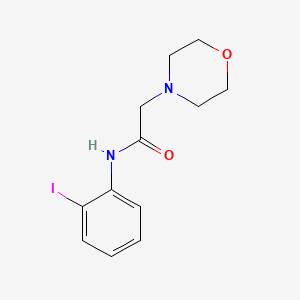
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
